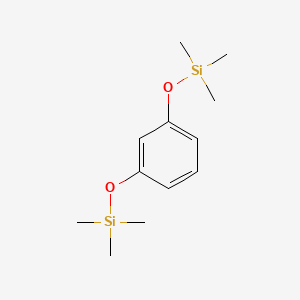
1,3-Bis(trimethylsiloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(trimethylsiloxy)benzene is an organosilicon compound with the molecular formula C12H22O2Si2. It is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsiloxy)benzene can be synthesized through the reaction of 1,3-dihydroxybenzene with chlorotrimethylsilane in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with hydrochloric acid as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
1,3-Bis(trimethylsiloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and the presence of a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions to achieve the desired oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products include silanols and siloxanes.
科学的研究の応用
1,3-Bis(trimethylsiloxy)benzene finds applications in several scientific research fields:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
作用機序
The mechanism of action of 1,3-Bis(trimethylsiloxy)benzene primarily involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The trimethylsiloxy groups provide steric hindrance, protecting the reactive sites from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule .
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups at the 1 and 4 positions on the benzene ring.
1,3,5-Tris(trimethylsiloxy)benzene: Contains three trimethylsiloxy groups attached to the benzene ring.
Uniqueness
1,3-Bis(trimethylsiloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in selective organic transformations and as a precursor for specialized materials .
特性
CAS番号 |
4520-29-0 |
|---|---|
分子式 |
C12H22O2Si2 |
分子量 |
254.47 g/mol |
IUPAC名 |
trimethyl-(3-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-8-7-9-12(10-11)14-16(4,5)6/h7-10H,1-6H3 |
InChIキー |
YFESIIOSRMXYCF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC(=CC=C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
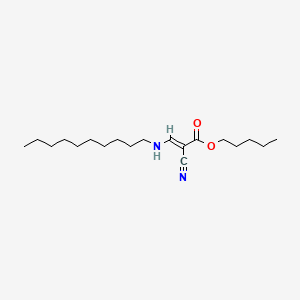

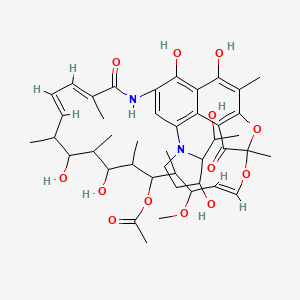

![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
![N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine](/img/structure/B14149783.png)
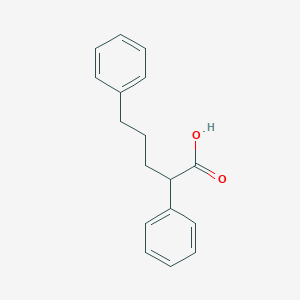
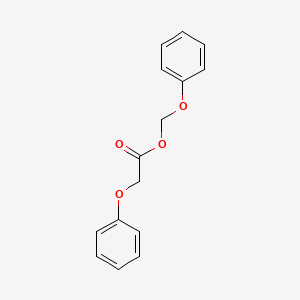
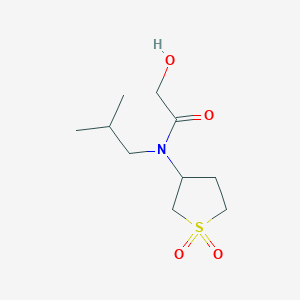
![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)

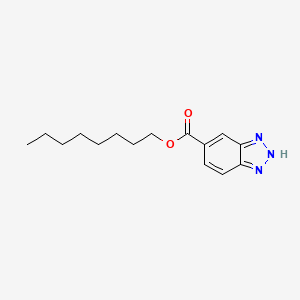
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
